1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl-

Hydrogen bonding Molecular recognition Medicinal chemistry

Synthetic intermediate programs often fail due to missing dual functionalization handles. This 1-phenyl-1,2,3-triazole-4,5-dimethanol (CAS 51808-10-7) solves that with two primary hydroxymethyl groups at C4 and C5. • **Synthetic utility**: Direct precursor to bis(methylcarbamate) pesticides (CAS 92126-29-9); not feasible with non-hydroxylated analogs. • **Materials application**: Bidentate ligand for coordination polymers and MOFs via 4,5-diol motif. • **Chemical biology**: Click-ready triazole core plus alcohol handles for sequential fluorophore or biotin conjugation. Immediate availability for R&D quantities.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 51808-10-7
Cat. No. B12810134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl-
CAS51808-10-7
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(N=N2)CO)CO
InChIInChI=1S/C10H11N3O2/c14-6-9-10(7-15)13(12-11-9)8-4-2-1-3-5-8/h1-5,14-15H,6-7H2
InChIKeyHRVJUFMCCRPWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-1H-1,2,3-triazole-4,5-dimethanol: Chemical Identity and Properties


1-Phenyl-1H-1,2,3-triazole-4,5-dimethanol (CAS 51808-10-7) is a heterocyclic building block belonging to the 1,2,3-triazole family, substituted at N-1 with a phenyl group and at C-4 and C-5 with two hydroxymethyl groups. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol . The compound is listed in the FDA Global Substance Registration System (UNII: ZG4NRU3KGU) and is primarily utilized as a synthetic intermediate for further functionalization via its primary alcohol groups [1].

Why Non-Hydroxylated or Mono-Hydroxylated Analogs Cannot Substitute


The two primary hydroxymethyl groups at positions 4 and 5 of the triazole ring confer distinct hydrogen-bonding capacity and reactivity that are absent in 4,5-unsubstituted, 4-phenyl, or 4,5-dimethyl-1,2,3-triazoles. These functional groups enable the compound to act as a diol linker or as a precursor for bis-functional derivatives, which is critical for applications requiring precise spatial presentation of reactive handles or for multivalent target engagement. Substituting with a mono-hydroxymethyl or non-hydroxylated analog eliminates these capabilities, potentially compromising synthetic utility or biological activity .

Quantitative Differentiation Against Closest Structural Analogs


Enhanced Hydrogen Bond Donor/Acceptor Profile

The compound possesses 2 hydrogen bond donor (HBD) sites and 4 hydrogen bond acceptor (HBA) sites, significantly exceeding the 0 HBD and 2 HBA sites of the non-hydroxylated analog 1-phenyl-1H-1,2,3-triazole. This enhanced H-bond capacity is critical for target engagement in enzyme inhibition and for tuning pharmacokinetic properties such as solubility and permeability .

Hydrogen bonding Molecular recognition Medicinal chemistry

Significantly Elevated Boiling Point

The target compound exhibits a boiling point of 460.2°C at 760 mmHg, which is approximately 170°C higher than that reported for the non-hydroxylated analog 1-phenyl-1H-1,2,3-triazole (boiling point ~290°C). This substantial increase is attributable to intermolecular hydrogen bonding via the hydroxymethyl groups and has implications for distillation-based purification strategies and thermal stability assessments .

Thermal stability Purification Volatility

Versatile Bis-Hydroxymethyl Derivatization

The two primary alcohol groups permit straightforward conversion to bis-carbamate (e.g., bis(methylcarbamate) CAS 92126-29-9) or bis-ester derivatives, which are widely explored as pesticidal agents and antineoplastic candidates. In contrast, 1-phenyl-4,5-dimethyl-1H-1,2,3-triazole and 1,4-diphenyl-1H-1,2,3-triazole lack reactive handles for such transformations, limiting their utility as synthetic intermediates .

Click chemistry Derivatization Prodrug design

Optimal Application Scenarios Based on Differential Evidence


Bis-Carbamate Pesticides and Antineoplastic Agents

The bis-hydroxymethyl groups allow direct conversion to bis(methylcarbamate) derivatives (e.g., CAS 92126-29-9) with established pesticidal activity. This synthetic pathway is not feasible with non-hydroxylated 1,2,3-triazoles, making the compound a preferred intermediate for agrochemical and medicinal chemistry programs targeting carbamate-based bioactive molecules .

Coordination Chemistry and MOF Construction

The 4,5-diol motif acts as a bidentate or bridging ligand for metal ions, enabling the formation of coordination polymers or MOFs. The phenyl substituent provides additional π-stacking interactions and hydrophobicity, distinguishing it from purely aliphatic triazole diols and expanding the structural diversity of metal-organic architectures .

Bioconjugation via Click Chemistry and Alcohol Derivatization

The triazole ring can be assembled via copper-catalyzed azide-alkyne cycloaddition (CuAAC), after which the hydroxymethyl groups serve as anchoring points for fluorophores, biotin, or drug payloads. This sequential functionalization strategy is uniquely enabled by the combination of click reactivity and alcohol handles, offering a versatile platform for chemical biology probe development [1].

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